molecular formula C8H3BrF2S B12826414 7-Bromo-2,3-difluorobenzo[b]thiophene

7-Bromo-2,3-difluorobenzo[b]thiophene

Cat. No.: B12826414
M. Wt: 249.08 g/mol
InChI Key: SXXSDZDUUUPVFM-UHFFFAOYSA-N
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Description

7-Bromo-2,3-difluorobenzo[b]thiophene is a multifunctional benzo[b]thiophene derivative engineered for advanced research and development, particularly in medicinal chemistry and materials science. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its versatile biological activities . This specific compound features a bromine atom at the 7-position and two fluorine atoms at the 2- and 3-positions, making it a valuable synthetic intermediate. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille), allowing researchers to create a diverse library of novel compounds for biological screening . The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to influence a molecule's potency, metabolic stability, and membrane permeability . Benzo[b]thiophene-based compounds have demonstrated a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antifungal activities . Furthermore, fluorinated heterocyclic compounds like this one are of significant interest in materials science, particularly in the development of organic electronic materials such as electrochromic polymers and semiconductors, where fluorine atoms can enhance intermolecular interactions and charge transport properties . This reagent is intended for use as a key building block in the synthesis of novel chemical entities for pharmaceutical, agrochemical, and organic materials research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. 1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrF2S

Molecular Weight

249.08 g/mol

IUPAC Name

7-bromo-2,3-difluoro-1-benzothiophene

InChI

InChI=1S/C8H3BrF2S/c9-5-3-1-2-4-6(10)8(11)12-7(4)5/h1-3H

InChI Key

SXXSDZDUUUPVFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2F)F

Origin of Product

United States

Retrosynthetic Analysis and Advanced Synthetic Methodologies

Strategic Approaches to the 7-Bromo-2,3-difluorobenzo[b]thiophene Core

A logical retrosynthetic analysis of this compound suggests that the most viable synthetic routes involve the construction of the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) precursor. This strategy is generally preferred over late-stage functionalization of a parent benzo[b]thiophene, where issues of regioselectivity can be difficult to overcome.

One primary disconnection breaks the C-S and C2-C3 bonds of the thiophene ring. This approach leads back to a substituted benzene derivative, such as a 1,2-dihalo-4-bromobenzene, which can undergo subsequent reactions to form the fused thiophene ring. A key consideration in this strategy is the timely and efficient introduction of the sulfur atom and the two-carbon unit that will form the thiophene ring.

Alternative strategies involve the intramolecular cyclization of an ortho-substituted aryl thioether. acs.org For the target molecule, this would translate to a retrosynthetic pathway beginning with a precursor like an o-alkynyl arylthioether, which can undergo electrophilic cyclization. acs.orgnih.gov The challenge in this approach lies in the synthesis of the requisite starting material, which must already contain the bromine and fluorine substituents in the correct positions on the aromatic ring.

Regioselective Functionalization Techniques for Benzo[b]thiophene Systems

Achieving the specific substitution pattern of this compound hinges on precise regioselective control during the synthesis.

Direct bromination of the benzo[b]thiophene core typically occurs with high preference for the electron-rich thiophene ring, specifically at the C2 and C3 positions. Therefore, achieving selective bromination at the C7 position of the benzene ring portion of an unsubstituted benzo[b]thiophene is synthetically challenging.

To overcome this, syntheses almost invariably begin with a benzene-based starting material that already possesses the bromine atom at the required position. A powerful strategy for constructing 7-functionalized benzo[b]thiophenes involves the use of ortho-lithiation. acs.orgresearchgate.net For instance, a starting material like N,N-diethyl O-3-bromophenylcarbamate can be subjected to ortho-lithiation directed by the carbamate (B1207046) group, followed by trapping with a sulfur electrophile. This places a sulfur-containing substituent at the C2 position, adjacent to the bromine at C3 (which will become the C7 position of the final product). Subsequent manipulation and cyclization can then form the thiophene ring, yielding a 7-substituted benzo[b]thiophene. acs.orgresearchgate.net Another method involves the electrophilic cyclization of an alkynyl thioanisole (B89551) where the thioanisole ring already contains a bromine atom, for example, at the position that will become C6 in the final product. nih.gov

The direct introduction of two fluorine atoms across the C2-C3 double bond of a pre-formed benzo[b]thiophene ring is not a standard or feasible transformation due to the aromaticity of the thiophene ring. Instead, the 2,3-difluoro substitution pattern is incorporated by using a fluorinated building block during the construction of the heterocyclic core.

One potential strategy involves the synthesis of a 2,3-difluorothiophene (B107268) building block, which can then be annulated to form the fused benzene ring. However, the synthesis of 2,3-difluorothiophene itself is not trivial. thieme-connect.denih.gov A more practical approach begins with a difluorinated C2-synthon that is used to build the thiophene ring. For example, a synthetic sequence could start with a molecule like 1-bromo-2,3-difluorobenzene. chemicalbook.com This precursor could be functionalized with a thiol group via metal-halogen exchange and reaction with sulfur, followed by reaction with a two-carbon electrophile to build and cyclize the thiophene ring.

Another advanced method involves the reaction of CF3-cyclopropanes, which can be activated to open and provide S-4,4-difluorohomoallyl thiocarboxylates. nii.ac.jp These intermediates can then undergo a 5-endo-trig cyclization to form fluorodihydrothiophenes, which can be subsequently aromatized to fluorothiophenes. nii.ac.jp Adapting such a methodology would be a cutting-edge approach to the 2,3-difluorobenzo[b]thiophene core.

Catalytic Transformations in the Synthesis of this compound Analogues

The bromine atom at the C7 position serves as a versatile handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of analogues from a common intermediate.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds at the C7 position of the bromo-substituted benzo[b]thiophene core. acs.org

The Stille reaction involves the coupling of an organostannane with an organic halide. nih.gov In this context, this compound would react with various organotin reagents (R-SnBu₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield 7-substituted analogues. This reaction is known for its tolerance of a wide range of functional groups.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would enable the introduction of various alkynyl groups at the C7 position, providing access to a wide array of extended π-systems and precursors for further transformations. acs.orgrsc.org The reaction conditions are generally mild, and a variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. wikipedia.orgnih.gov The regioselectivity of Sonogashira couplings on poly-halogenated substrates is well-documented, with the reaction preferentially occurring at the most reactive C-X bond (typically C-I > C-Br > C-Cl). rsc.orgnih.gov

Coupling ReactionSubstrate 1 (Example)Substrate 2 (Example)Catalyst SystemConditionsProduct (Example)Reference(s)
Stille CouplingAryl BromideAryl-SnBu₃Pd₂(dba)₃ / Tri-2-furylphosphine / CuBr·SMe₂Toluene, refluxBiaryl nih.gov
Stille CouplingArenesulfonyl ChlorideAlkenylstannanePd₂(dba)₃ / Tri-2-furylphosphine / CuBr·SMe₂THF, refluxStyrene derivative nih.gov
Sonogashira CouplingO-3-bromo-2-methylsulfanylphenyl carbamatePhenylacetylenePdCl₂(MeCN)₂ / XPhosCs₂CO₃, 1,4-dioxane, 80 °CO-3-alkynyl-2-methylsulfanylphenyl carbamate acs.org
Sonogashira Coupling2-IodothiophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, 60 °C2-Phenylbenzo[b]thiophene rsc.org
Sonogashira Coupling1,2,3-Triiodobenzene4-EthynyltoluenePd(PPh₃)₄ / CuICs₂CO₃, Toluene, 25 °C1,2-Diiodo-3-(4-tolylethynyl)benzene nih.gov

While palladium catalysis dominates the landscape of cross-coupling, cobalt-catalyzed reactions offer alternative and complementary synthetic pathways. Cobalt catalysis is particularly noted for its utility in cycloaddition and C-H activation reactions. For instance, cobalt-catalyzed [2+2+2] cycloadditions between alkynes and the double bond of a heterocycle like benzo[b]thiophene can be used to construct complex polycyclic aromatic systems.

More recent developments have shown that cobalt can catalyze the regiodivergent hydrosilylation and hydroboration of alkynes, as well as the difunctionalization of alkenes. acs.org Applying this logic, a 7-alkynyl-substituted-2,3-difluorobenzo[b]thiophene, synthesized via a Sonogashira reaction, could potentially undergo cobalt-catalyzed transformations to introduce further complexity and functionality.

Annulation and Cyclization Approaches for Fused Thiophene Ring Formation

The construction of the benzo[b]thiophene core, particularly for derivatives like this compound, relies on strategic annulation and cyclization reactions. These methods are designed to efficiently build the fused thiophene ring onto a benzene precursor. A predominant and versatile strategy is electrophilic halocyclization. nih.govresearchgate.net

One common approach involves the electrophilic cyclization of 2-alkynylthioanisoles. nih.gov In this type of reaction, an electrophilic halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), coordinates with the alkyne group. This activates the alkyne for a subsequent intramolecular attack by the neighboring sulfur atom, leading to the formation of the thiophene ring. nih.govresearchgate.net The halogen is thereby incorporated at the 3-position of the newly formed benzo[b]thiophene ring, providing a reactive site for further functionalization. nih.gov

Another powerful method combines ortho-lithiation with halocyclization strategies. This allows for the regioselective synthesis of functionalized benzo[b]thiophenes. researchgate.net The process can start from an appropriately substituted phenyl derivative, where directed ortho-metalation generates a key intermediate that can then react with a sulfur source. Subsequent electrophilic cyclization secures the fused ring system. researchgate.net

Copper-catalyzed reactions offer an alternative route for the annulation process. For instance, a thiolation-annulation reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, in the presence of a copper(I) iodide (CuI) catalyst, can deliver 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org Similarly, using xanthate as a sulfur source with a copper acetate (B1210297) catalyst facilitates an efficient synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones. organic-chemistry.org These copper-mediated methods are valuable for their tolerance of various functional groups.

The table below summarizes various cyclization strategies applicable to the formation of substituted benzo[b]thiophenes.

Cyclization Method Precursor Type Reagents/Catalyst Key Features Reference
Electrophilic Halocyclization2-AlkynylthioanisolesIodine (I₂), NBS, NCSIntroduces a halogen at the 3-position for further modification. nih.govresearchgate.net
ortho-Lithiation-HalocyclizationO-3-halophenylcarbamatesOrganolithium reagents, Electrophilic halogen sourceAllows for precise regioselective functionalization. researchgate.net
Copper-Catalyzed Annulation2-Bromo alkynylbenzenesCuI, Sodium SulfideEfficient for synthesizing 2-substituted derivatives. organic-chemistry.org
Photocatalytic Annulationo-Methylthio-arenediazonium saltsEosin Y, Green lightA regioselective radical annulation process. organic-chemistry.org

These methodologies provide a robust toolkit for chemists to construct the core structure of complex molecules like this compound, allowing for the introduction of specific substituents as required.

Green Chemistry Principles in the Preparation of Halogenated Benzo[b]thiophenes

The synthesis of halogenated benzo[b]thiophenes is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. uwf.edupib.gov.in A significant focus has been on replacing hazardous reagents and solvents with more environmentally benign alternatives. nih.gov

One major advancement is the development of electrophilic cyclization reactions in eco-friendly solvents like ethanol (B145695) or water. uwf.edupib.gov.innih.gov Traditional methods often rely on volatile and toxic organic solvents. In contrast, researchers have successfully accomplished the synthesis of 2,3-disubstituted benzo[b]thiophenes using ethanol, which is a much greener solvent. uwf.edu In some cases, syntheses have been performed in water, further enhancing the environmental profile of the process. pib.gov.inunito.it For example, a one-pot synthesis of 2-acylbenzo[b]thiophenes has been developed using a copper acetate catalyst in a water medium at room temperature. pib.gov.in

Another key green strategy is the use of safer and more accessible halogen sources. A notable innovation is the use of simple sodium halides, such as sodium chloride ("table salt"), as a source for "electrophilic chlorine" in the presence of a copper catalyst. nih.gov This approach avoids more hazardous halogenating agents. The methodology is effective for producing a variety of halogenated heterocycles, including chloro, bromo, and iodo derivatives, simply by changing the sodium halide used. nih.gov

Furthermore, the development of one-pot syntheses contributes to the green credentials of these preparations. nih.govpib.gov.in By combining multiple reaction steps (such as cyclization and subsequent alkylation) into a single procedure, these processes reduce waste, save time, and decrease energy consumption. nih.gov An iodine-mediated one-pot iodocyclization/alkylation strategy starting from 2-alkynylthioanisoles exemplifies this efficient approach. nih.gov Electrochemical methods are also emerging as a practical and green alternative, enabling the synthesis of sulfonated benzothiophenes under catalyst- and oxidant-free conditions. organic-chemistry.org

The table below highlights key green chemistry approaches in the synthesis of halogenated benzo[b]thiophenes.

Green Principle Approach Example Advantages Reference
Safer Solvents Use of ethanolElectrophilic cyclization to form 2,3-disubstituted benzo[b]thiophenes.Environmentally friendly, mild reaction conditions. uwf.edunih.gov
Use of waterCopper-catalyzed synthesis of 2-acylbenzo[b]thiophenes at room temperature.Reduces risk, cost, and toxicity; obviates toxic steps. pib.gov.inunito.it
Safer Reagents Use of sodium halides"Table salt" (NaCl) as a source of electrophilic chlorine.Non-toxic, inexpensive, and readily available reagents. nih.gov
Use of XanthateXanthate as a sulfur source in copper-catalyzed reactions.Odorless and inexpensive sulfur source. organic-chemistry.orgpib.gov.in
Process Efficiency One-pot synthesisIodine-mediated iodocyclization/alkylation of 2-alkynylthioanisoles.Reduces waste, byproducts, and operational steps. nih.gov
ElectrochemistrySynthesis of C-3-sulfonated benzothiophenes.Catalyst- and oxidant-free conditions. organic-chemistry.org

These advancements demonstrate a clear trend towards more sustainable synthetic routes for halogenated benzo[b]thiophenes, aligning chemical production with crucial environmental and safety goals. uwf.edu

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 7-Bromo-2,3-difluorobenzo[b]thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) portion of the molecule. Based on the structure and data from related benzo[b]thiophenes, these signals would appear in the aromatic region (typically δ 7.0-8.5 ppm). chemicalbook.comnih.govtcichemicals.com The proton at position 4 would likely appear as a doublet of doublets, coupling to the protons at positions 5 and 6. The proton at position 5 would be expected to be a triplet (or doublet of doublets with similar coupling constants), and the proton at position 6 would be a doublet of doublets.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial technique. numberanalytics.com The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection. numberanalytics.comwikipedia.org For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at positions 2 and 3. These signals would likely appear as doublets due to coupling to each other (³JFF). The chemical shift range for organofluorine compounds is very wide, allowing for excellent signal dispersion and unambiguous assignment. wikipedia.orgbiophysics.orgazom.com

Table 1: Predicted NMR Data for this compound Note: This table contains predicted data based on general principles and analysis of structurally related compounds. Actual experimental values may vary.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H~7.8ddH-4
¹H~7.4tH-5
¹H~7.7ddH-6
¹³C~115-140-8 signals for C2-C9
¹⁹F~ -110 to -140dF-2
¹⁹F~ -110 to -140dF-3

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₃BrF₂S), HRMS would confirm this composition with high accuracy.

A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50% each). libretexts.orgdocbrown.info This results in the molecular ion appearing as two peaks of almost equal intensity (a 1:1 ratio), separated by two mass units (M⁺ and M⁺+2). This pattern is a definitive indicator of a monobrominated compound. nih.govmiamioh.eduyoutube.com

Fragmentation analysis would reveal the stability of different parts of the molecule. Common fragmentation pathways would likely include the loss of the bromine atom ([M-Br]⁺) and sequential or direct loss of fluorine atoms ([M-F]⁺). Cleavage of the thiophene (B33073) ring could also occur under electron impact conditions.

Table 2: Predicted HRMS Fragments for this compound Note: This table contains predicted data. m/z values are nominal.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)IdentityComment
260262[C₈H₃BrF₂S]⁺Molecular Ion (M⁺)
181181[C₈H₃F₂S]⁺Loss of Br
241243[C₈H₃BrFS]⁺Loss of F
133133[C₈H₃S]⁺Loss of Br and 2F

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy levels. shu.ac.uk For conjugated systems like benzo[b]thiophene, the most significant absorptions are typically due to π → π* transitions. libretexts.org

Unsubstituted benzo[b]thiophene exhibits absorption bands above 250 nm. researchgate.net The introduction of bromo and difluoro substituents on the this compound core is expected to modulate these electronic transitions. These substituents can cause a shift in the absorption maximum (λ_max) to longer (bathochromic) or shorter (hypsochromic) wavelengths.

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been electronically excited. Many benzo[b]thiophene derivatives are known to be fluorescent, and the emission properties, including wavelength and quantum yield, are highly sensitive to substitution patterns. researchgate.netresearchgate.net Characterizing the fluorescence of this compound would provide insight into its potential applications in materials science and as a fluorescent probe.

Advanced Chromatographic Separations for Purity and Isomer Analysis

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound. tsijournals.com During its synthesis, impurities such as unreacted starting materials or byproducts may be present. nih.govgoogle.comorgsyn.org

Furthermore, these methods are crucial for separating the target compound from any potential regioisomers that might form during the synthesis, for example, 4-, 5-, or 6-Bromo-2,3-difluorobenzo[b]thiophene. A pure sample would ideally show a single, sharp peak in the chromatogram under various conditions. The purity is typically determined by the area percentage of this peak relative to all other peaks in the chromatogram.

Solid-State Characterization: X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM)

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. youtube.com It would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-stacking or halogen bonding. The structures of numerous other benzo[b]thiophene derivatives have been successfully characterized using this technique. rsc.orgresearchgate.netcolab.ws

Electrochemical Analysis: Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of a compound, determining its oxidation and reduction potentials. osti.gov For this compound, the electron-rich benzo[b]thiophene core would be susceptible to oxidation.

The CV measurement would reveal the potential at which the compound loses an electron (oxidation). The presence of electron-withdrawing bromine and fluorine substituents is expected to make the molecule more difficult to oxidize compared to unsubstituted benzo[b]thiophene, thus shifting the oxidation potential to a more positive value. mdpi.com Studies on other substituted thiophenes have shown a clear correlation between the nature of the substituent and the measured redox potentials. aau.edu.etrsc.orguaeu.ac.ae This data is valuable for applications in organic electronics, where the HOMO and LUMO energy levels, which can be estimated from CV data, are critical parameters. osti.gov

Computational Chemistry and Theoretical Investigations of 7 Bromo 2,3 Difluorobenzo B Thiophene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of a compound. For 7-Bromo-2,3-difluorobenzo[b]thiophene, these methods can elucidate the effects of its specific substitution pattern on its geometry and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scholaris.ca A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For this compound, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) and benzene (B151609) rings, while the LUMO may also be delocalized across the aromatic system. The presence of the electronegative fluorine and bromine atoms is anticipated to lower both the HOMO and LUMO energy levels compared to the unsubstituted benzo[b]thiophene.

Table 1: Predicted FMO Properties of this compound

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Optical and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra. researchgate.net By applying TD-DFT calculations, one can determine the vertical excitation energies and oscillator strengths for the electronic transitions of this compound. This information is vital for understanding how the molecule interacts with light. The calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions. The solvent effects on the absorption spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Predicted Optical Properties of this compound in Chloroform

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 4.10 302 0.15
S0 → S2 4.55 272 0.28

Note: The values in this table are hypothetical and represent typical TD-DFT predictions for related aromatic compounds.

Molecular Docking and Interaction Modeling with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemicalbook.com In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Thiophene derivatives have been explored for their potential as inhibitors of various enzymes. chemicalbook.com For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets, such as protein kinases or other enzymes implicated in disease.

A hypothetical docking study could involve placing the molecule into the binding site of a selected protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. The results would highlight key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the benzo[b]thiophene ring system and aromatic amino acid residues in the protein's active site. The docking score would provide a qualitative estimate of the binding affinity.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can also be employed to predict various spectroscopic parameters, which can aid in the experimental characterization of the compound. For instance, DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental Infrared (IR) and Raman spectra. bris.ac.uk Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), providing valuable data for structural elucidation.

Theoretical investigations can also shed light on the potential reaction pathways of this compound. For example, by mapping the Molecular Electrostatic Potential (MEP) surface, one can identify the electron-rich and electron-poor regions of the molecule, which correspond to the likely sites for electrophilic and nucleophilic attack, respectively. bris.ac.uk Computational modeling can also be used to study the transition states and activation energies of potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, providing insights into the molecule's synthetic accessibility and derivatization potential.

Structure Activity Relationship Sar and Mechanistic Studies of Halogenated Benzo B Thiophene Analogues

Elucidating the Influence of Halogen Substituents (Bromine and Fluorine) on Molecular Functionality

The incorporation of bromine and fluorine into the benzo[b]thiophene structure serves as a powerful tool for modulating molecular properties. Halogens exert their influence through a combination of inductive and resonance effects, altering electron density, lipophilicity, and metabolic stability.

Bromine, a moderately electronegative and highly polarizable atom, is often introduced to enhance the biological potency of a lead compound. researchgate.net Its presence can lead to stronger interactions with biological targets, such as enzymes and receptors, through halogen bonding—a specific type of non-covalent interaction. Studies on 3-halobenzo[b]thiophenes have shown that bromo-substituted derivatives can exhibit significant antimicrobial activity, often comparable to or greater than their chloro-substituted counterparts. nih.gov For instance, 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene was found to be highly active against various Gram-positive bacteria and the fungus C. albicans. nih.gov Bromination is frequently employed as a strategic tool to enhance the efficacy of bioactive agents. researchgate.net

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a hydrogen isostere, while its strong electron-withdrawing nature can profoundly alter the acidity/basicity of nearby functional groups and influence the molecule's preferred conformation. In aromatic systems, fluorine substitution can block metabolic oxidation at the site of substitution, thereby improving pharmacokinetic profiles. While the synthesis of fluoro-substituted benzo[b]thiophenes has proven challenging, the study of related fluorinated heterocyclic systems demonstrates that regioselective fluorine substitution is a viable strategy for fine-tuning electronic and photophysical properties. nih.govresearchgate.net

Systematic Investigations of Regiochemical Effects on Biological and Material Performance

The specific placement of halogen substituents on the benzo[b]thiophene ring system—a concept known as regiochemistry—is critical to its function. The molecule has two main regions for substitution: the thiophene (B33073) ring (positions 2 and 3) and the benzene (B151609) ring (positions 4, 5, 6, and 7).

Research indicates that for antimicrobial activity, substitution at the heterocyclic thiophene ring is often more impactful than at the aromatic benzene moiety. nih.gov The third position of the benzo[b]thiophene ring, in particular, has been identified as key for harnessing desired antimicrobial effects. nih.gov A systematic study of 3-halobenzo[b]thiophenes revealed that chloro- and bromo-substituents at this position were active, while the corresponding iodo-substituted compound showed no significant inhibitory activity. nih.gov This highlights the specific role of the halogen's nature at a defined position.

Conversely, substitution on the benzene ring can also modulate activity. For example, in a series of benzo[b]thiophene acylhydrazones, a chloro-group at the 6-position was part of the lead compound identified as a potent agent against multidrug-resistant Staphylococcus aureus. nih.gov The synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes demonstrates a strategy to selectively introduce substituents on the benzene ring to access a wide variety of functionalized compounds. researchgate.net

The influence of regiochemistry extends to reaction efficiency and the properties of resulting materials. In the synthesis of 2-phenyl-3-benzoylbenzothiophenes, the presence of electron-withdrawing groups, such as chlorine, on the acyl chloride starting material resulted in better yields. mdpi.com This demonstrates how halogen placement, even on a precursor molecule, can direct synthetic outcomes.

Compound Class/DerivativeHalogen Position(s)Observed Effect on PerformanceReference
3-Bromo- and 3-Chlorobenzo[b]thiophenes3Showed significant antimicrobial activity against Gram-positive bacteria and C. albicans, whereas the 3-iodo analogue was inactive. nih.gov
6-Chlorobenzo[b]thiophene Acylhydrazones6Derivative II.b showed potent activity (MIC of 4 µg/mL) against multidrug-resistant S. aureus. nih.gov
3-Substituted Benzo[b]thiophenes3Substitution at position 3 was found to be key for antimicrobial activity. nih.gov
3-Halo-7-oxygen-functionalized Benzo[b]thiophenes3 and 7An efficient synthetic route was developed, allowing access to diverse, regioselectively functionalized compounds. researchgate.net
3-Benzoyl-2-phenylbenzothiophenes3Substitution at position 3 significantly improved cholinesterase inhibition compared to analogues unsubstituted at this position. mdpi.com

Conformational Analysis and Its Role in Structure-Activity Correlations

While direct conformational studies on 7-Bromo-2,3-difluorobenzo[b]thiophene are not widely available, analysis of related structures provides insight. Studies on other substituted thiophenes have identified multiple predominant conformations in solution, indicating that even on a five-membered ring, substituents can adopt various spatial arrangements. researchgate.net The introduction of bulky or polar substituents like bromine and fluorine can create steric hindrance or intramolecular non-covalent interactions that favor certain conformations over others, thereby influencing the molecule's interaction profile with its environment and biological targets.

Research Applications in Advanced Materials and Medicinal Chemistry

Development as Building Blocks for Organic Electronic Materials

The pursuit of high-performance organic electronic devices has led to the exploration of novel molecular architectures. 7-Bromo-2,3-difluorobenzo[b]thiophene serves as a crucial building block in the synthesis of a variety of organic electronic materials, owing to its tunable electronic properties and potential for creating well-ordered molecular assemblies.

In the field of organic photovoltaics, the design of electron-donating and electron-accepting materials with tailored energy levels is paramount for efficient charge separation and transport. While specific power conversion efficiencies for devices solely based on this compound are not extensively documented in dedicated studies, the principles of molecular engineering suggest its utility. The electron-withdrawing nature of the fluorine atoms, combined with the heavy atom effect of bromine, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting π-conjugated polymers. This strategic functionalization is a key approach to optimizing the open-circuit voltage and short-circuit current in OPV devices.

The development of efficient and stable emitter materials is a key challenge in OLED technology. The rigid and planar structure of the benzothiophene (B83047) core in this compound provides a good foundation for building fluorescent or phosphorescent emitters. The bromine atom can facilitate intersystem crossing, a critical process for achieving high efficiency in phosphorescent OLEDs. Furthermore, the fluorine substituents can enhance the thermal and oxidative stability of the resulting materials, leading to longer device lifetimes. While specific electroluminescence data for OLEDs incorporating this compound are not widely reported, its structural features make it a promising candidate for inclusion in novel emitter or host materials.

The strategic halogenation of the benzothiophene core in this compound is a prime example of molecular engineering to fine-tune the optoelectronic properties of organic materials.

Fluorine Substitution: The introduction of electron-withdrawing fluorine atoms at the 2 and 3 positions has a profound effect on the electronic structure. It generally leads to a lowering of both the HOMO and LUMO energy levels. This can improve the air stability of the material by making it less susceptible to oxidation and can also be used to adjust the energy levels for better alignment with other materials in a device, thereby improving charge injection and transport.

Bromine Substitution: The presence of the bromine atom at the 7-position offers several advantages. Firstly, it serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex and extended π-conjugated systems. Secondly, the "heavy atom effect" of bromine can promote spin-orbit coupling, which is beneficial for developing phosphorescent materials for OLEDs.

The combination of these substitutions allows for a high degree of control over the intramolecular and intermolecular interactions, which in turn dictates the solid-state packing and, consequently, the charge carrier mobility. Theoretical studies on similar fluorinated and brominated aromatic systems have consistently shown that such substitutions are effective strategies for band gap engineering and enhancing charge transport characteristics.

Role as Pharmaceutical Intermediates and Lead Scaffolds

The benzothiophene scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and biologically active compounds. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Enzyme inhibitors are a cornerstone of modern medicine, used to treat a wide range of diseases. The this compound core represents an attractive starting point for the synthesis of novel enzyme inhibitors. The bromine atom provides a reactive site for the introduction of various pharmacophores that can interact with the active site of a target enzyme. The fluorine atoms can enhance binding affinity through favorable interactions, such as hydrogen bonding with amino acid residues in the enzyme's active site, and can also improve metabolic stability, leading to a longer duration of action. While specific examples of enzyme inhibitors derived directly from this compound are not yet prevalent in the literature, its potential as a precursor is significant, particularly in the development of kinase or protease inhibitors where halogenated aromatic scaffolds are common.

Studies in Antitubercular Compound Development

Tuberculosis (TB) remains a significant global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.govnih.gov The benzothiophene core has been identified as a promising scaffold for the development of novel drugs to combat this infectious disease. nih.govijpsjournal.com

Research has demonstrated that benzo[b]thiophene derivatives, particularly those with halogen substitutions, can exhibit potent activity against Mycobacterium tuberculosis. For instance, a study on benzo[b]thiophene-2-carboxylic acid derivatives found that compounds with a bromo substituent showed good activity against both active and dormant M. tuberculosis H37Ra. nih.gov Specifically, two bromo-substituted compounds displayed Minimum Inhibitory Concentration (MIC) values of 2.87 and 2.63 µg/mL, respectively. nih.gov One of these compounds, which also contained a chloro substituent, was particularly effective against a multidrug-resistant strain of M. tuberculosis H37Ra, with an MIC of 2.73 µg/mL against the dormant stage. nih.gov

Furthermore, the investigation of 3-substituted benzo[b]thiophene-1,1-dioxides has revealed their effectiveness as inhibitors of M. tuberculosis growth under aerobic conditions. nih.gov While this study focused on substitutions at the C-3 position, it highlights the potential of the broader benzothiophene class in antitubercular drug discovery. The presence of a bromine atom, as in this compound, is a feature shared with some of the active compounds in these studies, suggesting that it could be a valuable component in the design of new antitubercular agents.

The following table presents the antitubercular activity of selected bromo-substituted benzothiophene derivatives, which can serve as a reference for the potential of this compound in this therapeutic area.

Compound SeriesSpecific DerivativeTarget StrainActivity (MIC in µg/mL)
Benzo[b]thiophene-2-carboxylic acid derivativesBromo substituted compound 7aM. tuberculosis H37Ra (active)2.87
Benzo[b]thiophene-2-carboxylic acid derivativesBromo substituted compound 7bM. tuberculosis H37Ra (active)2.63
Benzo[b]thiophene-2-carboxylic acid derivativesBromo and Chloro substituted compound 7bMultidrug-resistant M. tuberculosis H37Ra (dormant)2.73

Future Directions and Emerging Research Frontiers

Rational Design of Next-Generation 7-Bromo-2,3-difluorobenzo[b]thiophene Derivatives

The future of this compound chemistry lies in the ability to move beyond serendipitous discovery and towards the rational, predictive design of new derivatives with tailored properties. This approach leverages computational chemistry to model how structural modifications will impact functional outcomes.

Detailed Research Findings: The introduction of fluorine atoms is a well-established strategy in medicinal chemistry and materials science to enhance the biological activity and electronic properties of molecules. mdpi.com Computational methods, such as molecular docking and quantum polarized ligand docking (QPLD), are crucial for predicting the binding affinity and interaction of derivatives with biological targets. mdpi.com For materials science, density functional theory (DFT) calculations are used to predict the HOMO/LUMO energy levels, charge transport characteristics, and molecular packing of new derivatives. The design process for next-generation derivatives of this compound would involve using the bromo-substituent as a synthetic handle for elaboration, attaching various aromatic or heteroaromatic groups to systematically tune the electronic properties. For instance, attaching electron-donating moieties could raise the HOMO level, while adding further electron-withdrawing groups could lower the LUMO, thereby narrowing the energy gap for specific optoelectronic applications. beilstein-journals.org

Table 1: Illustrative Computational Workflow for Derivative Design

Step Technique Objective Desired Outcome
1 Density Functional Theory (DFT) Predict HOMO/LUMO levels of virtual derivatives. Identify candidates with optimal energy levels for charge injection/transport.
2 Molecular Dynamics (MD) Simulate molecular packing in the solid state. Predict charge mobility based on intermolecular orbital overlap.
3 Induced-Fit Docking (IFD) Model interactions with a target protein active site. Score and rank potential inhibitors for therapeutic applications. mdpi.com

Integration into Multi-component Systems for Enhanced Functionality

The true potential of this compound derivatives is likely to be realized when they are incorporated as building blocks within larger, multi-component systems. This includes their use in donor-acceptor copolymers for organic photovoltaics (OPVs), as components in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs), or as part of supramolecular assemblies.

Detailed Research Findings: Fused thiophene (B33073) systems are known to produce highly planar structures that encourage strong π–π interactions, which is beneficial for charge transport. beilstein-journals.org In organic solar cells, fluorinated benzothiophene (B83047) derivatives have been explored as part of both donor polymers and non-fullerene acceptors. researchgate.net The fluorination helps to control the morphology and electronic properties of the bulk heterojunction active layer. researchgate.net A derivative of this compound could be polymerized or coupled with other molecules to create materials for these applications. For example, a novel 7-ring fused system based on a dithieno[3,2-b:2',3'-d]thiophene (DTT) core demonstrated p-type mobility in organic field-effect transistors (OFETs), showcasing the potential of complex fused thiophene systems. beilstein-journals.org The combination of electron-donating and electron-accepting units within a single molecule is a key strategy for reducing the HOMO-LUMO gap. beilstein-journals.org

Advanced Characterization Techniques for In-Operando Studies

To fully understand and optimize the performance of devices incorporating this compound derivatives, it is essential to study them under actual operating conditions. In-operando techniques allow researchers to observe dynamic changes in morphology, electronic structure, and chemical composition as a device is functioning.

Detailed Research Findings: Techniques such as operando Raman spectroscopy and grazing-incidence X-ray scattering (GIXS) are becoming indispensable for studying organic electronic devices. researchgate.netacs.org For example, operando Raman has been used to observe the electrochemical formation of graphite-fluoride intercalation compounds, providing real-time insights into ion movement and structural changes. acs.org Similarly, in-situ GIXS measurements can track the evolution of the active layer morphology in organic solar cells during operation, linking structural stability to device performance and degradation. researchgate.net A multipurpose operando instrument combining Raman spectroscopy, optical microscopy, and a magnetic field has been developed for studying complex electrochemical processes at high temperatures, demonstrating the power of multi-modal, real-time analysis. pnas.org Applying these techniques to devices based on this compound derivatives would provide critical feedback for optimizing material design and device architecture.

Table 2: Relevant In-Operando Techniques for Material Analysis

Technique Information Gained Application Area Reference
Operando Raman Spectroscopy Real-time vibrational changes, chemical state, ion intercalation. Batteries, Electrochemistry, OLEDs acs.org, pnas.org
Grazing-Incidence X-ray Scattering (GIXS) Evolution of thin-film morphology, crystallinity, and molecular packing. Organic Solar Cells, OFETs researchgate.net
Atomic Force Microscopy (AFM) Thin-film surface microstructure and morphology. OFETs, Organic Solar Cells rsc.org

Big Data and Machine Learning Approaches for Compound Discovery and Optimization

The traditional, Edisonian approach to materials discovery is time-consuming and resource-intensive. The integration of big data and machine learning (ML) offers a paradigm shift, enabling high-throughput virtual screening and property prediction to accelerate the identification of promising new compounds.

Detailed Research Findings: Machine learning models can be trained on large datasets of known chemical structures and their measured properties. These models can then be used to predict the properties of novel, un-synthesized molecules, drastically reducing the number of candidates that need to be synthesized and tested in the lab. mdpi.com This approach is particularly powerful for optimizing a lead compound like this compound. By creating a virtual library of thousands of derivatives—varying the substituent attached at the 7-position—an ML model could rapidly predict key properties like HOMO/LUMO levels, solubility, and even potential biological activity. This data-driven approach can uncover non-obvious structure-property relationships and guide synthetic efforts toward the most promising candidates, a strategy that has been successfully used to find promising hits from large compound libraries. mdpi.com This accelerates the cycle of design, synthesis, and testing, which is crucial in the competitive fields of pharmaceuticals and materials science. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-2,3-difluorobenzo[b]thiophene, and how can reaction conditions be optimized for higher yields?

  • Synthesis Strategy : The compound can be synthesized via sequential halogenation (bromination/fluorination) of a benzo[b]thiophene core. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is effective for introducing aryl/heteroaryl groups at the 7-position, as demonstrated in analogous bromothiophene derivatives .
  • Optimization : Use Pd(OAc)₂ with ligands like rac-BINAP for improved coupling efficiency. Reaction temperatures (80–120°C) and solvent selection (toluene or DMF) significantly impact yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions. Fluorine atoms at 2,3-positions show distinct coupling patterns (e.g., JFFJ_{F-F} ~15–20 Hz), while bromine’s electron-withdrawing effect deshields adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C8_8H3_3BrF2_2S). LC-MS with electrospray ionization (ESI) detects trace impurities .
  • X-ray Diffraction : For crystalline derivatives, X-ray crystallography resolves bond lengths (e.g., C–S: ~1.71 Å) and confirms halogen placement .

Q. What are the recommended storage conditions for this compound to prevent degradation, and how does its halogen substituent influence stability?

  • Storage : Store below 4°C in amber vials under inert gas (Ar/N2_2) to minimize light-induced decomposition and hydrolysis. Bromine’s susceptibility to nucleophilic attack necessitates anhydrous conditions .
  • Stability Factors : Electron-withdrawing fluorine atoms enhance thermal stability but may increase sensitivity to moisture. Monitor via periodic TLC or HPLC .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity and electronic properties of this compound in catalytic systems?

  • DFT Applications : Optimize geometry at the MP2/6-311G** level to predict bond angles and electrostatic potentials. HOMO-LUMO gaps (~4.5 eV) indicate suitability for charge-transfer applications .
  • Catalytic Insights : Simulate adsorption on catalysts (e.g., pyrophyllite surfaces) to model desulfurization pathways. Van der Waals interactions dominate adsorption energy (~−25 kJ/mol) .

Q. What mechanistic insights have been gained from studying the desulfurization or cross-coupling reactions involving this compound?

  • Desulfurization : Hematite nanoparticles (10–50 nm) catalyze aquathermolysis at 250–300°C, converting thiophene to hydrocarbons. Reaction time (>6 hours) and H2_2O/thiophene ratio (1:1) maximize sulfur removal .
  • Cross-Coupling : Iridium complexes facilitate C–S bond cleavage in benzo[b]thiophenes. Kinetic studies reveal rate-limiting oxidative addition steps (ΔG‡ ~90 kJ/mol) .

Q. How do structural modifications at the 2- and 3-positions of the benzo[b]thiophene core affect its pharmacological activity, as observed in kinase inhibition studies?

  • Kinase Targeting : Fluorine at the 2-position enhances binding to PLK1’s ATP-binding pocket (docking score: −9.2 kcal/mol). Bromine at 7-position improves hydrophobic interactions with residues like Leu597 .
  • SAR Studies : Replace bromine with cyano groups to reduce cytotoxicity while maintaining potency (IC50_{50}: 0.8–1.2 µM) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for palladium-catalyzed reactions of this compound?

  • Variables to Assess :

  • Ligand effects: BINAP vs. Xantphos may alter yields by 15–20% due to steric hindrance .
  • Solvent polarity: DMF increases coupling efficiency but may promote side reactions (e.g., dehalogenation) .
    • Validation : Replicate under controlled conditions (e.g., glovebox for O2_2-sensitive steps) and characterize by 19F^{19}\text{F} NMR to track fluorine retention .

Methodological Tables

Parameter Synthetic Optimization Characterization
CatalystPd(OAc)₂/rac-BINAP NMR (Bruker Avance 500 MHz)
Temperature100°C HRMS (ESI-TOF)
SolventToluene X-ray (Rigaku XtaLAB Synergy-S)
Yield Range60–85% Purity (HPLC: >98%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.